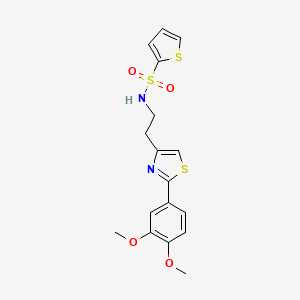
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S3 and its molecular weight is 410.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a compound that belongs to a class of thiazole derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O5S2, with a molecular weight of 448.55 g/mol. The compound features a thiazole ring, which is known for its role in various pharmacological activities.
Mechanisms of Biological Activity
Thiazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Many thiazole compounds have been reported to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the methoxy group in the phenyl ring enhances cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Thiazoles have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some thiazole derivatives display significant antibacterial and antifungal activities.
Anticancer Activity
A study evaluating the anticancer properties of thiazole derivatives indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., A431 and HT29). The structure–activity relationship (SAR) analysis suggested that the presence of electron-donating groups like methoxy enhances anticancer efficacy .
Anti-inflammatory Activity
Research has demonstrated that thiazole-based compounds can inhibit key inflammatory mediators such as COX enzymes and cytokines. This property makes them promising candidates for developing anti-inflammatory medications .
Antimicrobial Activity
Thiazole derivatives have been screened for antimicrobial effects against various pathogens. Compounds similar to this compound showed notable activity against both Gram-positive and Gram-negative bacteria .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Anticancer | 1.61 ± 1.92 | A431 |
| Anticancer | 1.98 ± 1.22 | HT29 |
| Anti-inflammatory | Not specified | Various |
| Antimicrobial | Not specified | Various |
Case Studies
- Anticancer Study : In a study published by MDPI, thiazole derivatives were assessed for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures to this compound had significant growth inhibition effects .
- Anti-inflammatory Research : A patent investigation into thiazole compounds revealed their potential in treating inflammation-related diseases by modulating immune responses .
- Antimicrobial Evaluation : A comprehensive review highlighted the efficacy of thiazole derivatives against multiple bacterial strains, showcasing their broad-spectrum antimicrobial activity .
特性
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S3/c1-22-14-6-5-12(10-15(14)23-2)17-19-13(11-25-17)7-8-18-26(20,21)16-4-3-9-24-16/h3-6,9-11,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQXUYMIMFGIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














